molecular formula C17H16F3N3O4 B4524489 1-{[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperidine-4-carboxamide

1-{[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperidine-4-carboxamide

Cat. No.: B4524489
M. Wt: 383.32 g/mol
InChI Key: MHHUDSPBZDQFDQ-UHFFFAOYSA-N
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Description

1-{[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperidine-4-carboxamide is a complex organic compound that features a quinoline core substituted with a trifluoromethoxy group and a piperidine ring

Future Directions

The compound could potentially be of interest in pharmaceutical research, given the biological activity of similar compounds . Further studies could explore its synthesis, properties, and potential applications.

Preparation Methods

The synthesis of 1-{[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under controlled conditionsThe final step involves the coupling of the quinoline derivative with piperidine-4-carboxamide using coupling agents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability. This might include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

1-{[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or DMP.

    Reduction: The carbonyl group in the quinoline core can be reduced to an alcohol using reducing agents like NaBH4 or LiAlH4.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions under appropriate conditions.

    Coupling Reactions: The compound can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, bases like K2CO3 for substitution reactions, and solvents such as DMF or THF.

Scientific Research Applications

1-{[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperidine-4-carboxamide has been explored for various scientific research applications:

Comparison with Similar Compounds

Similar compounds to 1-{[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperidine-4-carboxamide include:

The uniqueness of this compound lies in its combination of these functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-oxo-8-(trifluoromethoxy)-1H-quinoline-3-carbonyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O4/c18-17(19,20)27-12-3-1-2-10-13(12)22-8-11(14(10)24)16(26)23-6-4-9(5-7-23)15(21)25/h1-3,8-9H,4-7H2,(H2,21,25)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHUDSPBZDQFDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CNC3=C(C2=O)C=CC=C3OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-{[4-Hydroxy-8-(trifluoromethoxy)quinolin-3-yl]carbonyl}piperidine-4-carboxamide
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